molecular formula C23H23N7O B10800044 None-deuterium-VX-984 CAS No. 1476071-49-4

None-deuterium-VX-984

Cat. No.: B10800044
CAS No.: 1476071-49-4
M. Wt: 413.5 g/mol
InChI Key: PEACIOGDEQRHFA-CQSZACIVSA-N
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Description

None-deuterium-VX-984 is the non-deuterated form of VX-984, a selective inhibitor of DNA-dependent protein kinase catalytic subunit (DNA-PKcs). This compound is known for its potential to enhance the radiosensitivity of cancer cells, particularly glioblastoma cells, by inhibiting the repair of radiation-induced DNA double-strand breaks .

Preparation Methods

The synthesis of None-deuterium-VX-984 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the use of various reagents and catalysts to achieve the desired chemical transformations. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up the laboratory procedures and optimizing the reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

None-deuterium-VX-984 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

None-deuterium-VX-984 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the mechanisms of DNA repair and the role of DNA-PKcs in this process.

    Biology: It is used to investigate the cellular responses to DNA damage and the pathways involved in DNA repair.

    Medicine: It has potential therapeutic applications in enhancing the efficacy of radiotherapy and chemotherapy in cancer treatment.

    Industry: It is used in the development of new drugs and therapeutic strategies for cancer treatment

Mechanism of Action

None-deuterium-VX-984 exerts its effects by inhibiting the activity of DNA-PKcs, a key enzyme involved in the non-homologous end joining (NHEJ) pathway of DNA repair. By inhibiting DNA-PKcs, this compound prevents the repair of radiation-induced DNA double-strand breaks, leading to increased radiosensitivity of cancer cells. The molecular targets and pathways involved include the phosphorylation of histone H2AX and Kruppel-associated protein, which are markers of DNA damage .

Comparison with Similar Compounds

None-deuterium-VX-984 is unique in its selectivity for DNA-PKcs and its ability to enhance the radiosensitivity of cancer cells. Similar compounds include:

This compound stands out due to its high selectivity and potency, making it a valuable tool in scientific research and a promising candidate for cancer therapy.

Properties

CAS No.

1476071-49-4

Molecular Formula

C23H23N7O

Molecular Weight

413.5 g/mol

IUPAC Name

N-methyl-8-[(2S)-1-[[6-(2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide

InChI

InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/t14-/m1/s1

InChI Key

PEACIOGDEQRHFA-CQSZACIVSA-N

Isomeric SMILES

CC1=NC=C(C=N1)C2=CC(=NC=N2)NC[C@@H](C)C3=CC=CC4=C(C=CN=C43)C(=O)NC

Canonical SMILES

CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC

Origin of Product

United States

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